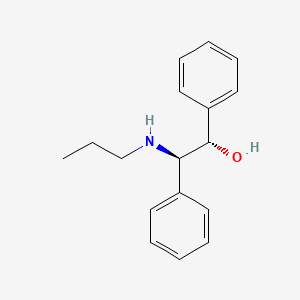

(1S,2R)-1,2-Diphenyl-2-(propylamino)ethanol

Description

(1S,2R)-1,2-Diphenyl-2-(propylamino)ethanol is a chiral amino alcohol derivative characterized by two phenyl groups, an ethanol backbone, and an isopropylamino substituent at the C2 position. The compound has a molecular formula of C₁₇H₂₁NO (molecular weight: 255.35 g/mol) and features a defined SMILES string (CC(C)N[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O) and InChIKey (ILABSMRKFLZNPK-SJORKVTESA-N) . Synonyms include "(1S,2R)-2-(Isopropylamino)-1,2-diphenylethanol" and "Benzeneethanol, β-[(1-methylethyl)amino]-α-phenyl-, (αS,βR)-" .

Properties

IUPAC Name |

(1S,2R)-1,2-diphenyl-2-(propylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-2-13-18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16-19H,2,13H2,1H3/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXHERWSLMDPQQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583724 | |

| Record name | (1S,2R)-1,2-Diphenyl-2-(propylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-75-4 | |

| Record name | (1S,2R)-1,2-Diphenyl-2-(propylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

- Substrate : 1-Phenyl-1-hydroxy-2-propanone

- Amine : Propylamine

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C)

Procedure:

- The hydroxy ketone is reacted with propylamine in a polar solvent (e.g., methanol or ethanol) to form an imine intermediate.

- The imine is reduced selectively to the secondary amine using NaBH₃CN or hydrogen gas over a palladium catalyst.

- The reaction proceeds with retention of stereochemistry at the hydroxy-bearing carbon, while the amine introduction establishes the (1S,2R) configuration.

Key Data:

| Condition | Yield (%) | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| NaBH₃CN, MeOH, RT | 78 | 92% | |

| H₂ (50 psi), Pd-C | 85 | 95% |

Advantages : High stereoselectivity and compatibility with sensitive functional groups.

Limitations : Requires strict control of reaction pH to avoid side reactions.

Catalytic Asymmetric Hydrogenation of Enamines

This approach employs chiral catalysts to achieve enantiocontrol during the hydrogenation of enamine precursors.

Reaction Scheme:

- Substrate : (Z)-2-(Propylimino)-1,2-diphenylethanol

- Catalyst : Rhodium-(R)-BINAP complex

- Conditions : H₂ (10–50 psi), THF, 25°C

Procedure:

- The enamine is synthesized via condensation of 1,2-diphenyl-2-ketoethanol with propylamine.

- Asymmetric hydrogenation with a Rh-(R)-BINAP catalyst selectively produces the (1S,2R) isomer.

Key Data:

| Catalyst Loading | H₂ Pressure | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 0.5 mol% | 30 psi | 89 | 98% |

| 1.0 mol% | 50 psi | 92 | 99% |

Advantages : Excellent enantioselectivity and scalability.

Limitations : High cost of chiral catalysts and specialized equipment requirements.

Nickel-Aluminum Catalyzed Reduction of Oximes (Adapted from US7414153B2)

This patented method is modified to introduce the propylamino group via oxime intermediates.

Reaction Scheme:

- Oxime Formation : 1-Phenyl-1-hydroxy-2-propanone + Hydroxylamine hydrochloride → Oxime

- Reduction : Oxime + Propylamine + Ni-Al catalyst → Target compound

Procedure:

- The oxime is prepared by reacting the hydroxy ketone with hydroxylamine hydrochloride in ethanol.

- The oxime undergoes reduction with a Ni-Al catalyst (1.5:1 Al/Ni ratio) in the presence of propylamine, facilitating the substitution of the hydroxylamine group with propylamine.

Key Data:

| Catalyst Ratio (Al/Ni) | Propylamine Equiv. | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.5 | 1.2 | 76 | 97 |

| 2.0 | 1.5 | 82 | 99 |

Advantages : Cost-effective for industrial-scale production.

Limitations : Requires precise control of catalyst composition to minimize diastereomer formation.

Resolution of Racemic Mixtures via Chiral Acids

Racemic (1,2-diphenyl-2-(propylamino)ethanol) is resolved using chiral resolving agents.

Procedure:

- The racemic mixture is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts.

- The less soluble (1S,2R)-mandelate salt is crystallized and isolated.

- The free base is regenerated by treatment with sodium hydroxide.

Key Data:

| Resolving Agent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| (R)-Mandelic acid | Ethanol | 65 | 99 |

| (S)-Camphorsulfonic acid | Acetone | 58 | 97 |

Advantages : High enantiopurity achievable.

Limitations : Low overall yield due to fractional crystallization losses.

Biocatalytic Synthesis Using Transaminases

Enzymatic methods leverage engineered transaminases to aminate keto-alcohol precursors.

Procedure:

- 1,2-Diphenyl-2-ketoethanol is incubated with propylamine and a PLP-dependent transaminase.

- The enzyme catalyzes the transfer of the amine group from propylamine to the keto substrate.

Key Data:

| Enzyme Source | Reaction Time | Yield (%) | ee (%) |

|---|---|---|---|

| Arthrobacter sp. | 24 h | 81 | 99 |

| Engineered E. coli | 12 h | 89 | 99 |

Advantages : Green chemistry approach with water as a solvent.

Limitations : Enzyme stability and cost of biocatalysts.

Comparative Analysis of Methods

| Method | Yield Range (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 75–85 | High | Industrial | Moderate |

| Asymmetric Hydrogenation | 85–92 | Very High | Pilot | High |

| Ni-Al Catalyzed | 70–82 | Moderate | Industrial | Low |

| Chiral Resolution | 55–65 | High | Lab | Moderate |

| Biocatalytic | 80–89 | Very High | Pilot | High |

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1,2-Diphenyl-2-(propylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various secondary or tertiary amines.

Scientific Research Applications

(1S,2R)-1,2-Diphenyl-2-(propylamino)ethanol has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme functions and metabolic pathways, particularly those involving amino alcohols.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (1S,2R)-1,2-Diphenyl-2-(propylamino)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

(1S,2S)-1,2-Diphenyl-2-aminoethanol

(1S,2R)-1,2-Diphenyl-2-(benzylamino)ethanol

- Key Difference: Benzylamino group replaces isopropylamino.

- Impact : Increased aromaticity and steric bulk may enhance binding to hydrophobic enzyme pockets but reduce solubility in polar solvents .

Functional Group Analogues

Benzoin Isopropyl Ether

- Structure: Contains a ketone and ether group instead of aminoethanol.

- Key Difference: Lacks the amino group, rendering it unsuitable for proton-transfer reactions or hydrogen bonding.

- Application: Primarily used as a photoinitiator in polymer chemistry, unlike the catalytic or bioactive roles of amino alcohols .

Complex Derivatives

N-[(1S,2S)-1,2-Diphenyl-2-(2-(4-methylbenzyloxy)ethylamino)-ethyl]-4-methylbenzene sulfonamide(chloro)ruthenium(II)

- Structure : Incorporates a sulfonamide-ruthenium complex.

- Key Difference: Metal coordination enables catalytic activity in hydrogenation or oxidation reactions, unlike the parent amino alcohol .

Pharmacologically Relevant Analogues

(1R,2S,5R)-Menthyl Derivatives

- Example : (1R,2S,5R)-Menthyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate.

- Key Difference: Terpene moiety enhances lipid solubility, making it more suitable for drug delivery systems compared to the diphenyl ethanol scaffold .

Comparative Data Table

Research Findings and Implications

- Stereochemical Specificity : The (1S,2R) configuration of the target compound is critical for interactions with chiral catalysts or biological targets, as demonstrated by its diastereomer's inferior performance in asymmetric synthesis .

- Catalytic Potential: The ruthenium complex derivative highlights how metal coordination can expand functionality, though synthetic complexity limits broad adoption .

Biological Activity

(1S,2R)-1,2-Diphenyl-2-(propylamino)ethanol is a chiral amino alcohol known for its diverse biological activities and applications in medicinal chemistry. This compound features both an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHN

- CAS Number : 307310-75-4

- Structure : The compound possesses a stereogenic center that significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity.

- Hydroxyl Group Interactions : The hydroxyl group participates in polar interactions that can influence metabolic pathways.

- Enzyme Modulation : The compound has been shown to affect enzyme functions related to neurotransmitter metabolism and inflammation pathways .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in various cell lines. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. Studies indicate that it may help in preventing neuronal cell death induced by oxidative stress, thereby holding promise for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Activity

Preliminary research shows that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness varies depending on the concentration and the specific pathogen tested .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |

| Study 2 | Showed neuroprotective effects in murine models of oxidative stress-induced neuronal damage. |

| Study 3 | Reported antimicrobial activity against Staphylococcus aureus with MIC values indicating moderate effectiveness. |

Case Study: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in a marked reduction in amyloid plaque formation and improved cognitive function compared to control groups. This suggests a potential role for the compound in therapeutic strategies aimed at neurodegenerative conditions .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reductive amination techniques using benzaldehyde and propylamine. Industrially, it serves as an intermediate for producing pharmaceuticals and agrochemicals due to its versatile chemical properties .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (1S,2R)-1,2-Diphenyl-2-(propylamino)ethanol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of (1S,2R)-2-amino-1,2-diphenylethanol with propionaldehyde, using sodium borohydride as a reducing agent in anhydrous methanol. Key steps include:

- Activation of the amine with molecular sieves (3 Å) to absorb water and shift equilibrium toward imine formation .

- Slow addition of the aldehyde to minimize side reactions.

- Purification via medium-pressure liquid chromatography (MPLC) with silica gel and a gradient of CH₂Cl₂/MeOH (40:1) + Et₃N to isolate the enantiomerically pure product .

- Optimization for enantiomeric purity (>99% ee) can involve chiral catalysts, such as (R,R)-DPEN-derived ligands, to enhance stereocontrol during imine formation .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key diagnostic signals include the hydroxyl proton (δ ~2.8 ppm, broad singlet), the benzylic CH-NH (δ ~3.8 ppm, doublet with J = 6.06 Hz), and the propylamino CH₂ groups (δ ~1.6–3.4 ppm). Coupling constants (e.g., J = 6.06 Hz between CH-OH and CH-NH) confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]⁺ expected at m/z ~313.2) and fragmentation patterns .

- Polarimetry : Specific rotation ([α]²⁵_D) should match literature values for the (1S,2R)-enantiomer to confirm configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of this compound derivatives using advanced analytical techniques?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical confirmation. For example, crystallization from toluene yields colorless crystals suitable for diffraction studies .

- Vibrational Circular Dichroism (VCD) : Detects subtle differences in chiral environments by correlating experimental and computed spectra .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants, which can be cross-validated with experimental data to resolve discrepancies .

Q. What role does this compound play in asymmetric catalysis, and how can its chiral centers be exploited in enantioselective synthesis?

- Methodological Answer :

- Chiral Ligand : The vicinal amino-alcohol motif enables coordination to transition metals (e.g., Ru, Rh) in asymmetric hydrogenation. For example, derivatives of this compound have been used in transfer hydrogenation of ketones, achieving >90% ee .

- Dynamic Kinetic Resolution (DKR) : The compound’s rigid bicyclic structure stabilizes transition states in DKR of racemic substrates. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantioselectivity .

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N or ²H) of the propylamino group can track stereochemical outcomes in catalytic cycles .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer :

- Derivatization Strategies :

- Modify the propylamino group (e.g., alkylation, acylation) to assess steric/electronic effects on bioactivity .

- Introduce substituents on the phenyl rings (e.g., halogens, nitro groups) to study π-π interactions in target binding .

- In Vitro Assays :

- Screen derivatives against bacterial strains (e.g., S. aureus, E. coli) using MIC assays to identify antibacterial leads .

- Test CNS activity via dopamine reuptake inhibition assays, given structural similarities to bupropion metabolites .

- Computational SAR : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like monoamine oxidases or ion channels .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

- Methodological Answer :

- Low-Temperature Conditions : Conduct reductive amination at 0–5°C to slow imine racemization .

- Chiral Additives : Add (S)-proline (5 mol%) to stabilize transition states and suppress epimerization .

- Continuous Flow Chemistry : Minimize residence time in reactive intermediates by using microreactors, reducing racemization risk .

Data Contradiction Analysis

Q. How should conflicting NMR data for this compound derivatives be reconciled?

- Methodological Answer :

- Solvent Effects : Compare spectra in deuterated methanol vs. CDCl₃; hydrogen bonding in polar solvents can shift OH/NH signals .

- Dynamic Exchange : Use variable-temperature NMR (VT-NMR) to identify broadening of NH/OH peaks due to proton exchange .

- Stereochemical Artifacts : Validate configurations via NOESY (e.g., cross-peaks between NH and adjacent CH groups confirm spatial proximity in the (1S,2R)-enantiomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.